Ala-Thr

Description

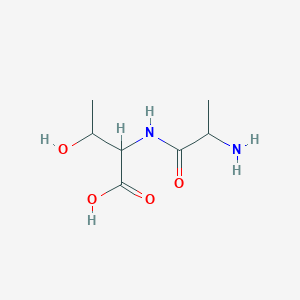

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4/c1-3(8)6(11)9-5(4(2)10)7(12)13/h3-5,10H,8H2,1-2H3,(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQICHWNXBIBOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Ala-Thr Dipeptide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the L-alanyl-L-threonine (Ala-Thr) dipeptide. It is intended for researchers and professionals in the fields of biochemistry, drug development, and peptide science.

Chemical Structure and Identifiers

The this compound dipeptide is formed from the amino acids L-alanine and L-threonine through a peptide bond. Its chemical structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | (2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoic acid |

| Molecular Formula | C₇H₁₄N₂O₄ |

| Molecular Weight | 190.20 g/mol |

| Canonical SMILES | C[C@H](--INVALID-LINK--NC(=O)--INVALID-LINK--N)O |

| InChI Key | BUQICHWNXBIBOG-LMVFSUKVSA-N |

| CAS Number | 24032-50-6 |

Physicochemical Properties

The physicochemical properties of the this compound dipeptide are crucial for its handling, analysis, and potential applications.

| Property | Value |

| pKa₁ (α-carboxyl group) | ~2.34 (Estimated) |

| pKa₂ (α-amino group) | ~9.10 (Estimated) |

| Isoelectric Point (pI) | ~5.72 (Estimated)[1] |

| LogP | -4.01 (Extrapolated) |

| Physical Description | Solid |

Synthesis of this compound Dipeptide

The synthesis of this compound can be achieved through both liquid-phase peptide synthesis (LPPS) and solid-phase peptide synthesis (SPPS). Both methods rely on the protection of reactive functional groups to ensure the correct peptide bond formation.

Liquid-Phase Peptide Synthesis (LPPS)

LPPS involves the stepwise addition of protected amino acids in a solution.[2] This method is well-suited for the synthesis of short peptides like dipeptides.

Experimental Protocol: Liquid-Phase Synthesis of L-Alanyl-L-Threonine

-

N-terminal Protection of L-Alanine:

-

Dissolve L-alanine in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), and a base (e.g., sodium bicarbonate) to introduce the Boc protecting group onto the amino group of alanine (B10760859).

-

Isolate the resulting Boc-Ala-OH.

-

-

C-terminal Protection of L-Threonine:

-

Protect the carboxyl group of L-threonine, for example, as a methyl or benzyl (B1604629) ester, to prevent its participation in the coupling reaction.

-

-

Coupling Reaction:

-

Dissolve the protected Boc-Ala-OH and the C-terminally protected L-threonine in an appropriate organic solvent (e.g., dichloromethane (B109758) or dimethylformamide).

-

Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), to facilitate the formation of the peptide bond.

-

Allow the reaction to proceed to completion.

-

-

Deprotection:

-

Remove the N-terminal Boc group from the dipeptide using an acid, such as trifluoroacetic acid (TFA).

-

Remove the C-terminal ester group, for instance, by saponification or hydrogenolysis, to yield the unprotected this compound dipeptide.

-

-

Purification:

-

Purify the crude dipeptide using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.[3] This method is highly efficient and allows for easy removal of excess reagents and byproducts.

Experimental Protocol: Solid-Phase Synthesis of L-Alanyl-L-Threonine

-

Resin Preparation:

-

Start with a resin pre-loaded with Fmoc-protected L-threonine (Fmoc-Thr-Wang resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

-

Fmoc Deprotection:

-

Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the threonine residue, exposing the free amino group.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-protected L-alanine (Fmoc-Ala-OH) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIEA).

-

Add the activated Fmoc-Ala-OH to the resin and allow the coupling reaction to proceed.

-

-

Cleavage and Deprotection:

-

After the final coupling step, treat the resin with a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

-

Purification:

-

Precipitate the crude peptide in cold diethyl ether, and then purify it using RP-HPLC.

-

References

An In-depth Technical Guide on the Biological Function of L-alanyl-L-threonine

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Guide on the Biological Function of L-alanyl-L-threonine

Executive Summary

This technical guide provides a detailed examination of the biological functions of the dipeptide L-alanyl-L-threonine. Currently, there is a notable scarcity of direct research on the specific biological roles and signaling pathways of L-alanyl-L-threonine. The majority of available scientific literature focuses on the individual constituent amino acids: L-alanine and L-threonine. Therefore, this document synthesizes the known biological functions of L-alanine and L-threonine to infer the potential physiological significance of L-alanyl-L-threonine. It is hypothesized that the primary role of this dipeptide is to serve as a source of these two amino acids, which are then absorbed and utilized by cells. L-alanyl-L-threonine has been identified as a metabolite in Aeromonas veronii. This guide will delve into the well-established functions of L-alanine and L-threonine, including their roles in metabolism, protein synthesis, and cellular signaling. We will also explore the general mechanisms of dipeptide transport and metabolism, providing a framework for understanding how L-alanyl-L-threonine might be processed in biological systems.

Introduction to L-alanyl-L-threonine

L-alanyl-L-threonine is a dipeptide composed of the amino acids L-alanine and L-threonine joined by a peptide bond. While specific biological activities of the dipeptide itself are not extensively documented, its constituent amino acids are crucial for a multitude of physiological processes. It is plausible that L-alanyl-L-threonine acts as a transportable form of these amino acids, which upon hydrolysis, release L-alanine and L-threonine to participate in their respective metabolic and signaling pathways.

Biological Functions of Constituent Amino Acids

L-Alanine

L-alanine is a non-essential amino acid, meaning it can be synthesized by the human body.[1] It plays a central role in energy metabolism and the synthesis of other important molecules.

-

Energy Production: L-alanine is a key substrate for gluconeogenesis in the liver, the process of generating glucose from non-carbohydrate sources.[2][3] During periods of fasting or intense exercise, muscle tissue releases alanine, which is transported to the liver to be converted into glucose.[2] This process is a vital part of the glucose-alanine cycle.[4]

-

Protein Synthesis: As a fundamental building block of proteins, L-alanine is essential for the synthesis of various structural and functional proteins.[3][5]

-

Immune System Support: L-alanine contributes to the normal functioning of the immune system.[6]

-

Nervous System Function: It can act as a neurotransmitter in the central nervous system.[3]

L-Threonine

L-threonine is an essential amino acid, meaning it must be obtained from the diet.[3] It is critical for protein synthesis, immune function, and the structural integrity of tissues.

-

Protein Synthesis and Metabolism: L-threonine is a vital component of many proteins, including collagen and elastin, which are crucial for skin and connective tissues.[3] It is also involved in fat metabolism and can help prevent the accumulation of fat in the liver.[3]

-

Immune Function: This amino acid plays a significant role in the production of antibodies, thereby supporting a robust immune system.[3]

-

Signaling Pathways: L-threonine has been shown to be involved in regulating cell growth, differentiation, and apoptosis through various signaling pathways. It can promote the proliferation of mouse embryonic stem cells via the PI3K/Akt, MAPKs, and mTOR signaling pathways.

Potential Metabolism and Transport of L-alanyl-L-threonine

Dipeptides are typically transported into cells by specific transporters, such as the peptide transporter 1 (PEPT1) in the intestine.[7] Once inside the cell, they are generally hydrolyzed by cytoplasmic peptidases into their constituent amino acids. It is likely that L-alanyl-L-threonine follows this general pathway, serving as an efficient delivery system for L-alanine and L-threonine.

Quantitative Data

Due to the lack of specific research on L-alanyl-L-threonine, quantitative data regarding its biological functions are not available. The following tables summarize key quantitative data for its constituent amino acids.

Table 1: Quantitative Data on L-Alanine Transport

| Parameter | Value | Organism/System | Reference |

|---|---|---|---|

| System 1 (S-1) | |||

| Vm1 | ~760 pmol/s per mg of protein | Rat placental brush-border membrane vesicles | [8] |

| KT1 | 0.5 mM | Rat placental brush-border membrane vesicles | [8] |

| System 2 (S-2) | |||

| Vm2 | ~1700 pmol/s per mg of protein | Rat placental brush-border membrane vesicles | [8] |

| KT2 | 9 mM | Rat placental brush-border membrane vesicles | [8] |

| Bacterial Uptake |

| Na+-dependent uptake | 13% (E. coli K-12), 24% (E. coli EC-14) | Escherichia coli |[9] |

Table 2: Quantitative Data on L-Threonine Metabolism and Safety

| Parameter | Value | Context | Reference |

|---|

| NOAEL (No-Observed-Adverse-Effect Level) | 12 g/day | Healthy adult males (4-week supplementation) |[10] |

Experimental Protocols

As there are no specific experimental studies on the biological function of L-alanyl-L-threonine, this section provides an overview of common methodologies used to study amino acid and dipeptide function.

Amino Acid and Dipeptide Transport Assays

Objective: To measure the uptake of an amino acid or dipeptide into cells or membrane vesicles.

Methodology:

-

Cell/Vesicle Preparation: Isolate cells or prepare membrane vesicles from the tissue of interest (e.g., intestine, kidney).

-

Incubation: Incubate the cells or vesicles with a radiolabeled form of the amino acid or dipeptide (e.g., ³H-L-alanine or ¹⁴C-L-threonine) for varying time points and concentrations.

-

Separation: Rapidly separate the cells/vesicles from the incubation medium, often by filtration or centrifugation through an oil layer.

-

Quantification: Lyse the cells/vesicles and measure the amount of radioactivity incorporated using liquid scintillation counting.

-

Kinetic Analysis: Determine transport kinetics (Km and Vmax) by plotting uptake rates against substrate concentrations and fitting the data to the Michaelis-Menten equation.

Cell Proliferation Assays

Objective: To assess the effect of an amino acid or dipeptide on cell growth.

Methodology:

-

Cell Culture: Plate cells in a multi-well format in a growth medium.

-

Treatment: Supplement the medium with varying concentrations of the test compound (e.g., L-threonine).

-

Incubation: Incubate the cells for a defined period (e.g., 24-72 hours).

-

Quantification of Proliferation: Measure cell viability or proliferation using assays such as MTT, WST-1, or by direct cell counting.

-

Data Analysis: Compare the proliferation rates of treated cells to untreated controls.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the activation of specific signaling pathways in response to a stimulus.

Methodology:

-

Cell Treatment and Lysis: Treat cells with the compound of interest and then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (activated) and total forms of the signaling proteins of interest (e.g., Akt, ERK).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Signaling Pathways and Logical Relationships

While no signaling pathways have been directly attributed to L-alanyl-L-threonine, the known pathways involving its constituent amino acids are presented below.

L-Threonine Signaling in Mouse Embryonic Stem Cells

L-threonine has been shown to promote the proliferation of mouse embryonic stem cells through the activation of several key signaling pathways.

L-Threonine signaling pathway in mouse embryonic stem cells.

L-Alanine and the Glucose-Alanine Cycle

The glucose-alanine cycle is a crucial metabolic pathway for transporting nitrogen from muscle to the liver and for generating glucose.

The Glucose-Alanine Cycle.

Conclusion and Future Directions

While the dipeptide L-alanyl-L-threonine has been identified as a metabolite, its specific biological functions remain largely unexplored. This guide has provided a comprehensive overview of the well-established roles of its constituent amino acids, L-alanine and L-threonine, and has outlined the general principles of dipeptide metabolism and transport. Based on this, it is reasonable to hypothesize that L-alanyl-L-threonine serves as a source of these amino acids for cellular processes.

Future research should focus on elucidating the specific biological activities of L-alanyl-L-threonine. Key areas of investigation should include:

-

Transport kinetics and specificity: Characterizing the transporters responsible for L-alanyl-L-threonine uptake.

-

Metabolic fate: Determining the rate and location of its hydrolysis and the subsequent utilization of L-alanine and L-threonine.

-

Specific biological effects: Investigating whether the dipeptide itself has any unique signaling or metabolic effects independent of its constituent amino acids.

A deeper understanding of the biological role of L-alanyl-L-threonine could have implications for nutrition, drug delivery, and the development of novel therapeutics.

References

- 1. acs.org [acs.org]

- 2. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 3. collagensei.com [collagensei.com]

- 4. Alanine - Wikipedia [en.wikipedia.org]

- 5. Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. All You Need to Know About L-Alanine [ahb-global.com]

- 7. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterogeneity of L-alanine transport systems in brush-border membrane vesicles from rat placenta during late gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

An In-depth Technical Guide to the Alanine-Threonine Peptide Bond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the Alanine-Threonine (Ala-Thr) peptide bond. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who are working with peptides and proteins containing this specific linkage. The guide covers the physicochemical properties, conformational landscape, and experimental methodologies for the characterization of the this compound dipeptide, presenting quantitative data in a structured format and detailing experimental protocols.

Core Characteristics of the Alanine-Threonine Peptide Bond

The peptide bond is the fundamental linkage in proteins and peptides, formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. The this compound peptide bond, specifically, connects an alanine (B10760859) residue to a threonine residue. Due to resonance, the peptide bond exhibits partial double bond character, making it planar and rigid. This planarity restricts free rotation around the C-N bond, influencing the conformational freedom of the polypeptide chain.

The side chains of alanine (a methyl group) and threonine (a hydroxyl-containing isopropyl group) impart specific properties to the local peptide environment. The relatively small and non-polar alanine side chain contrasts with the larger, polar, and hydrogen-bonding capable threonine side chain. This difference influences the accessible conformations and potential intermolecular interactions of the this compound moiety.

Physicochemical Properties

The presence of the hydroxyl group in the threonine side chain allows for the formation of hydrogen bonds, which can influence the local conformation and interactions with solvent or other molecules. The this compound dipeptide is a metabolite and can exist in different tautomeric forms.

Quantitative Data for the Alanine-Threonine Peptide Bond

The following tables summarize the key quantitative data for the this compound peptide bond, derived from experimental and computational studies. These values provide a baseline for understanding the geometry and energetics of this specific dipeptide linkage.

Bond Lengths and Angles

The bond lengths and angles of the peptide backbone are relatively conserved, though minor variations can occur due to the nature of the adjacent amino acid side chains and the overall protein conformation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value (Å or °) |

| Bond Lengths | ||||

| C-N Bond Length | C | N | ~1.33 Å | |

| N-Cα Bond Length | N | Cα | ~1.45 Å | |

| Cα-C Bond Length | Cα | C | ~1.52 Å | |

| Bond Angles | ||||

| Cα-C-N Angle | Cα | C | N | ~116° |

| C-N-Cα Angle | C | N | Cα | ~121° |

| N-Cα-C Angle | N | Cα | C | ~111° |

Note: These are generalized values for peptide bonds. Specific values for this compound may vary slightly based on the conformational state and environment.

Conformational Landscape: Dihedral Angles and Energies

The conformation of the peptide backbone is defined by the torsional angles phi (φ), psi (ψ), and omega (ω). The ω angle is typically close to 180° (trans configuration) due to the planarity of the peptide bond. The allowed combinations of φ and ψ angles are visualized in a Ramachandran plot. For an L-amino acid like alanine followed by threonine, the most favored regions in the Ramachandran plot are the right-handed alpha-helical region (φ ≈ -57°, ψ ≈ -47°) and the beta-sheet region (φ ≈ -135°, ψ ≈ +135°).

The relative energies of different conformations of the this compound dipeptide can be determined through computational modeling. The presence of the β-branched threonine side chain can introduce some steric constraints compared to a dipeptide with two non-branched residues.

| Conformation | Approximate φ (°) | Approximate ψ (°) | Relative Energy (kcal/mol) |

| β-sheet (extended) | -139 | +135 | ~0.0 |

| Right-handed α-helix | -57 | -47 | ~0.5 - 1.5 |

| Left-handed α-helix | +57 | +47 | Higher Energy |

Note: The relative energies are estimates based on computational studies of similar dipeptides. The β-sheet conformation is generally the global energy minimum for many short peptides in the gas phase.

Experimental Protocols

The characterization of the this compound peptide bond involves a combination of synthesis, purification, and structural analysis techniques.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS) of this compound Dipeptide:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Wang or Rink Amide resin). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid, Fmoc-Thr(tBu)-OH, to the resin. This is typically done using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure in DMF. The reaction is monitored for completion (e.g., using a Kaiser test).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the threonine residue using a 20% solution of piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: Couple the next amino acid, Fmoc-Ala-OH, to the deprotected N-terminus of the resin-bound threonine using the same coupling reagents as in step 2.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal alanine.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting group (t-butyl from threonine) using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (B1312306) (TIS).

-

Purification: Precipitate the crude peptide in cold diethyl ether. The purified this compound dipeptide is then obtained by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (to verify the molecular weight) and analytical RP-HPLC.

NMR Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

-

Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. Add a known amount of a reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

-

1D ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts of the different protons in the dipeptide. The approximate chemical shifts (in ppm) are:

-

Ala Hα: ~4.1

-

Ala Hβ: ~1.4 (doublet)

-

Thr Hα: ~4.2

-

Thr Hβ: ~4.0

-

Thr Hγ: ~1.2 (doublet)

-

Amide NHs: ~8.0-8.5

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same amino acid residue (e.g., Hα to Hβ in alanine, and Hα to Hβ, Hβ to Hγ in threonine).

-

TOCSY (Total Correlation Spectroscopy): This provides correlations between all protons within a spin system, which is useful for assigning all protons of a particular amino acid residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close in space (< 5 Å), providing information about the peptide's conformation and the relative orientation of the amino acid residues.

-

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

-

Crystallization: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., water or a buffer). Screen a wide range of crystallization conditions using techniques like vapor diffusion (hanging drop or sitting drop). This involves mixing the peptide solution with a precipitant solution (containing salts, polymers like PEG, and buffers at various pH values).

-

Data Collection: Mount a suitable single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using methods like direct methods or molecular replacement (if a similar structure is known). An electron density map is then calculated.

-

Model Building and Refinement: An atomic model of the this compound dipeptide is built into the electron density map. The model is then refined to improve the fit with the experimental data, resulting in a final high-resolution crystal structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to study the secondary structure of peptides by analyzing the vibrational modes of the peptide backbone.

-

Sample Preparation: The this compound dipeptide can be analyzed as a solid (e.g., in a KBr pellet), a hydrated film, or in solution. For solution studies, D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the amide I region.

-

Data Acquisition: The infrared spectrum is recorded using an FTIR spectrometer.

-

Spectral Analysis: The amide I band (1600-1700 cm⁻¹) is particularly sensitive to the peptide's secondary structure. The position of the amide I peak can indicate the presence of different conformations:

-

α-helix: ~1650-1658 cm⁻¹

-

β-sheet: ~1620-1640 cm⁻¹ (strong) and a weaker band at ~1680-1700 cm⁻¹ for antiparallel sheets.

-

β-turn: ~1660-1685 cm⁻¹

-

Random coil: ~1640-1650 cm⁻¹

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by the this compound dipeptide are not extensively documented, dipeptides, in general, are emerging as important signaling molecules.[1] Proteolytic cleavage of proteins and larger peptides is a common mechanism for generating signaling molecules. The this compound peptide bond can be a target for certain proteases, and its cleavage could initiate or modulate a signaling cascade. For instance, some elastase-like proteases have been shown to cleave at alanine and threonine residues.[2]

Visualizations

Caption: A typical experimental workflow for the characterization of an this compound peptide bond.

References

The Zwitterionic Structure of Ala-Thr

An In-depth Technical Guide on the Zwitterionic Structure and Isoelectric Point of the Dipeptide Ala-Thr

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the zwitterionic nature of the dipeptide Alanyl-Threonine (this compound), its isoelectric point (pI), and the principles behind its determination. Understanding these properties is crucial for applications in drug development, protein engineering, and various biochemical analyses.

In aqueous solutions, peptides and their constituent amino acids exist predominantly as zwitterions, or dipolar ions.[1][2] A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups, resulting in a net neutral charge.[2] For the dipeptide this compound, the zwitterionic form arises from an intramolecular acid-base reaction where the acidic carboxylic acid group (-COOH) at the C-terminus of Threonine donates a proton to the basic amino group (-NH2) at the N-terminus of Alanine.

The resulting zwitterionic structure of this compound possesses a positively charged ammonium (B1175870) group (-NH3+) and a negatively charged carboxylate group (-COO-). The side chains of both Alanine (a methyl group) and Threonine (a hydroxyl group) are uncharged at physiological pH.

The equilibrium between the non-ionic form and the zwitterionic form in an aqueous solution heavily favors the zwitterion. This is due to the stabilization of the separated charges by the high dielectric constant of water and hydrogen bonding with water molecules.[2]

Isoelectric Point (pI) of this compound

The isoelectric point (pI) is the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[3] At this pH, the concentration of the zwitterion is maximized, and the molecule will not migrate in an electric field, a principle utilized in techniques like isoelectric focusing.[4][5] The solubility of peptides is often at its minimum at their pI.[3][6]

For a dipeptide like this compound with non-ionizable side chains, the pI can be calculated by averaging the pKa values of the two ionizable groups: the N-terminal α-amino group and the C-terminal α-carboxyl group.[4][5]

pI = ½ (pKa₁ + pKa₂)

Where:

-

pKa₁ is the acid dissociation constant of the C-terminal carboxyl group.

-

pKa₂ is the acid dissociation constant of the N-terminal amino group.

The pKa values of the terminal groups in a peptide are slightly different from those in free amino acids due to the influence of the adjacent peptide bond. For this compound, the relevant pKa values are those for the N-terminal amino group of Alanine and the C-terminal carboxyl group of Threonine.

Quantitative Data for pI Calculation

The following table summarizes the typical pKa values for the functional groups of Alanine and Threonine, which are used to estimate the pI of the this compound dipeptide.

| Amino Acid | Functional Group | pKa Value |

| Alanine | α-Carboxyl | ~2.34[7][8] |

| α-Amino | ~9.69[7][8] | |

| Threonine | α-Carboxyl | ~2.09[7][9] |

| α-Amino | ~9.10[7][9] | |

| Side Chain (-OH) | ~13 |

For the dipeptide this compound, we use the pKa of the N-terminal amino group of Alanine (pKa₂) and the C-terminal carboxyl group of Threonine (pKa₁).

-

pKa₁ (C-terminal -COOH of Threonine): ~2.09

-

pKa₂ (N-terminal -NH₃⁺ of Alanine): ~9.69

Calculated pI for this compound:

pI = ½ (2.09 + 9.69) = 5.89

This calculated value is an estimation. The actual experimental pI may vary slightly.

Ionic Forms of this compound at Different pH Values

The net charge of the this compound dipeptide is dependent on the pH of the solution.

-

At a pH below the pI (e.g., pH < 2.09): Both the carboxyl and amino groups are protonated, resulting in a net positive charge (+1).

-

At a pH equal to the pI (~5.89): The peptide exists predominantly in its zwitterionic form with a net charge of zero.

-

At a pH above the pI (e.g., pH > 9.69): Both the carboxyl and amino groups are deprotonated, resulting in a net negative charge (-1).

The following diagram illustrates the equilibrium between the different ionic forms of this compound.

Experimental Determination of Isoelectric Point

While the pI can be estimated through calculation, it is best determined experimentally.[10] Isoelectric focusing (IEF) is a high-resolution electrophoretic technique used for this purpose.

Principle of Isoelectric Focusing

IEF separates molecules, such as peptides, based on their pI. The separation is carried out in a gel matrix that contains a stable pH gradient. When a mixture of peptides is applied to the gel and an electric field is established, the peptides will migrate towards the electrode with the opposite charge.

A peptide with a net positive charge (at a pH below its pI) will move towards the cathode (negative electrode). As it moves through the pH gradient, it will encounter regions of increasing pH. This will cause its acidic groups to deprotonate, reducing its net positive charge. Conversely, a peptide with a net negative charge (at a pH above its pI) will move towards the anode (positive electrode) into regions of lower pH, causing its basic groups to become protonated and reducing its net negative charge.

This migration continues until the peptide reaches a point in the pH gradient that is equal to its pI. At this point, the peptide has no net charge and will cease to migrate in the electric field.

Simplified Experimental Workflow for Isoelectric Focusing

The following diagram outlines a simplified workflow for determining the pI of this compound using IEF.

Conclusion

The zwitterionic nature and isoelectric point of the this compound dipeptide are fundamental physicochemical properties that govern its behavior in solution. A thorough understanding of these characteristics is essential for researchers and professionals in the fields of biochemistry and drug development for applications ranging from peptide synthesis and purification to the formulation of peptide-based therapeutics. While theoretical calculations provide a good estimate of the pI, experimental methods like isoelectric focusing are indispensable for accurate determination.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Zwitterion - Wikipedia [en.wikipedia.org]

- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. Ch27: Isoelectronic point [chem.ucalgary.ca]

- 6. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 7. Ch27 pKa and pI values [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Star Republic: Guide for Biologists [sciencegateway.org]

- 10. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

The Biological Significance of Alanine-Threonine (Ala-Thr) Containing Peptides: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic, Immunomodulatory, and Bioactive Roles of Peptides Incorporating the Ala-Thr Motif

Introduction

Peptides, short chains of amino acids, are fundamental signaling molecules in a vast array of physiological processes. Their specificity and diversity make them a focal point in drug discovery and biomedical research. This technical guide delves into the core biological roles of peptides containing the Alanine-Threonine (this compound) sequence. While simple di- and tripeptides containing this motif are recognized as metabolites, longer peptide sequences incorporating this compound derived from endogenous proteins exhibit significant and diverse bioactivities, including immunomodulation and enzyme inhibition. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the current understanding of this compound containing peptides, their mechanisms of action, and the experimental methodologies used to investigate them.

Metabolic Role of this compound Containing Peptides

Simple peptides containing the Alanine-Threonine sequence, such as the dipeptides this compound and Thr-Ala, and the tripeptide Thr-Ala-Ala, are recognized as metabolites in various organisms[1][2][3]. Their presence suggests involvement in the intricate network of metabolic pathways. The constituent amino acids, L-Alanine and L-Threonine, are integral to central metabolism.

-

L-Alanine is a non-essential amino acid that plays a crucial role in the glucose-alanine cycle, facilitating the transport of nitrogen from peripheral tissues to the liver.

-

L-Threonine is an essential amino acid and a key component in protein synthesis and metabolism. It can be catabolized through multiple pathways, contributing to the pool of intermediates for the tricarboxylic acid (TCA) cycle[4].

The di- and tripeptides themselves are likely intermediates in protein turnover, being products of protein degradation or precursors for protein synthesis. Their specific signaling roles as independent bioactive molecules are an area of ongoing research.

Immunomodulatory Functions

The presence of Alanine and Threonine within peptide sequences is of particular importance in the context of the immune system, specifically in T-cell recognition of antigens.

T-Cell Receptor (TCR) Recognition

T-cells recognize peptide fragments presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells[5]. The specific amino acid residues of the peptide that are exposed and available for interaction with the T-cell receptor (TCR) are critical for the strength and specificity of the immune response. Both Alanine and Threonine can serve as key contact points for the TCR. The substitution of these amino acids can significantly alter the binding affinity and the subsequent T-cell response, leading to either activation or tolerance[6]. This highlights the potential for designing this compound containing peptides as immunomodulatory agents in vaccines or for treating autoimmune diseases.

T-Helper Cell Polarization

Elastin-derived peptides (EDPs), which are generated during the degradation of the extracellular matrix protein elastin (B1584352), have been shown to influence the differentiation of T-helper (Th) cells. These peptides, which can be rich in Alanine, can promote a Th1-type immune response, characterized by the production of pro-inflammatory cytokines. This suggests a role for Ala-containing peptides in modulating the cellular immune response in inflammatory conditions[7].

A hypothetical signaling pathway for T-cell activation by an this compound containing peptide is presented below.

Enzyme Inhibition

Bioactive peptides derived from food sources, such as casein (milk protein), have been shown to possess a range of biological activities, including the inhibition of enzymes like Angiotensin-Converting Enzyme (ACE)[8]. ACE plays a crucial role in regulating blood pressure, and its inhibition is a key therapeutic strategy for hypertension.

While specific IC50 values for simple this compound peptides as ACE inhibitors are not widely reported, numerous studies have identified potent ACE-inhibitory peptides with varying sequences. The inhibitory activity is highly dependent on the peptide's amino acid composition and sequence. The table below presents IC50 values for various food-derived and synthetic peptides as ACE inhibitors, illustrating the range of potencies observed.

| Peptide Sequence | Source | IC50 Value | Reference |

| Val-Trp | Chlorella sorokiniana | 0.58 µM | [9] |

| Ile-Trp | Chlorella sorokiniana | 0.50 µM | [9] |

| Leu-Trp | Chlorella sorokiniana | 1.11 µM | [9] |

| YYWK | Synthetic | 19.98 ± 8.19 μM | [10] |

| WWDW | Synthetic | 36.76 ± 1.32 μM | [10] |

| LCP | Synthetic | 8.25 ± 0.71 µM | [11] |

| AKP | Synthetic | 719.90 ± 16.04 µM | [11] |

| LIIPEH | Rice Wine Lees | 60.49 ± 5.78 µg/ml | [12] |

| LIIPQH | Rice Wine Lees | 120.10 ± 9.31 µg/ml | [12] |

Other Biological Activities

Chemotaxis

Elastin-derived peptides, such as the repeating hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), have demonstrated chemotactic activity for fibroblasts and monocytes[13][14][15][16]. This suggests a role for these peptides in wound healing and tissue repair by recruiting key cell types to the site of injury.

Osteogenic Differentiation

EDPs have also been shown to induce an osteogenic response in vascular smooth muscle cells[7]. This activity is thought to be mediated through the elastin-laminin receptor and may be enhanced by the presence of transforming growth factor-beta 1 (TGF-β1). This finding has implications for understanding and potentially treating vascular calcification.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The chemical synthesis of this compound containing peptides is most commonly achieved using Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Thr(tBu)-OH, etc.)

-

Rink Amide resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, DIC, and Oxyma in DMF. Add the solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours.

-

Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

ACE Inhibition Assay

The inhibitory activity of peptides against ACE can be determined spectrophotometrically.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-His-Leu (HHL) as substrate

-

Borate (B1201080) buffer

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Test peptide

Procedure:

-

Pre-incubate the test peptide with the ACE solution in borate buffer for 10 minutes at 37°C.

-

Initiate the reaction by adding the HHL substrate and incubate for 60 minutes at 37°C.

-

Stop the reaction by adding HCl.

-

Extract the hippuric acid product with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the hippuric acid in water.

-

Measure the absorbance at 228 nm.

-

Calculate the percentage of inhibition relative to a control without the peptide inhibitor[17].

T-Cell Polarization Assay

The effect of peptides on T-helper cell differentiation can be assessed by measuring cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell stimulation

-

Test peptide

-

ELISA kits for IFN-γ (Th1) and IL-4 (Th2)

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Culture the PBMCs in RPMI-1640 medium supplemented with FBS.

-

Stimulate the T-cells with PHA or anti-CD3/CD28 beads in the presence or absence of the test peptide.

-

Incubate the cells for 48-72 hours.

-

Collect the cell culture supernatant.

-

Measure the concentrations of IFN-γ and IL-4 in the supernatant using ELISA kits[18][19][20].

Conclusion and Future Directions

Peptides containing the Alanine-Threonine sequence represent a diverse group of molecules with roles ranging from fundamental metabolism to complex immunomodulation. While the specific biological functions of simple this compound di- and tripeptides remain an active area of investigation, larger peptides incorporating this motif, particularly those derived from endogenous proteins like elastin and casein, exhibit potent and varied bioactivities. These include influencing T-cell responses, inhibiting key enzymes in physiological regulation, and promoting cellular processes such as chemotaxis and differentiation.

Future research should focus on elucidating the specific signaling pathways modulated by this compound containing peptides and quantifying their bioactivity with greater precision. The development of more targeted studies on these peptides will undoubtedly open new avenues for the design of novel therapeutics for a wide range of diseases, from hypertension to inflammatory and autoimmune disorders. The experimental protocols and foundational knowledge presented in this guide provide a solid framework for researchers to further explore the therapeutic potential of this important class of peptides.

References

- 1. Alanylthreonine | C7H14N2O4 | CID 6427004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thr-Ala-Ala | C10H19N3O5 | CID 71728352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thr-Ala | C7H14N2O4 | CID 7010578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Elastin-derived peptides and TGF-beta1 induce osteogenic responses in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes | Semantic Scholar [semanticscholar.org]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Weight of Ala-Thr Dipeptide

This technical guide provides a comprehensive overview of the molecular weight of the alanyl-threonine (Ala-Thr) dipeptide. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies related to peptide characteristics. This document details the molecular weights of the constituent amino acids, the calculation of the dipeptide's molecular weight, and a conceptual protocol for its determination.

Data Presentation: Molecular Weight Summary

The following table summarizes the molecular weights of alanine (B10760859), threonine, and the resultant this compound dipeptide.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| L-Alanine (Ala) | C₃H₇NO₂ | 89.0932[1] |

| L-Threonine (Thr) | C₄H₉NO₃ | 119.1192[2] |

| This compound Dipeptide | C₇H₁₄N₂O₄ | 190.1974 |

| Water (H₂O) | H₂O | 18.015 |

Note: The molecular weight of the dipeptide is calculated by summing the molecular weights of the individual amino acids and subtracting the molecular weight of a water molecule, which is lost during the formation of the peptide bond.

Experimental Protocols: Determination of Molecular Weight

The determination of a dipeptide's molecular weight is a fundamental biochemical calculation. The following protocol outlines the theoretical steps for calculating the molecular weight of the this compound dipeptide.

Principle

The formation of a peptide bond between two amino acids is a dehydration reaction, also known as a condensation reaction. In this process, the carboxyl group (-COOH) of one amino acid reacts with the amino group (-NH₂) of the other amino acid. This reaction results in the formation of a covalent bond (the peptide bond) and the elimination of one molecule of water (H₂O).

Consequently, the molecular weight of the resulting dipeptide is the sum of the molecular weights of the two individual amino acids minus the molecular weight of the water molecule that was removed.

Calculation Steps

-

Obtain the molecular weight of the first amino acid (Alanine):

-

Obtain the molecular weight of the second amino acid (Threonine):

-

Obtain the molecular weight of water:

-

The molecular formula for water is H₂O.

-

The molecular weight is calculated as: (2 * 1.008) + (1 * 15.999) = 18.015 g/mol .

-

-

Calculate the molecular weight of the this compound dipeptide:

-

(Molecular Weight of Alanine) + (Molecular Weight of Threonine) - (Molecular Weight of Water)

-

89.0932 g/mol + 119.1192 g/mol - 18.015 g/mol = 190.1974 g/mol . This calculated value is consistent with the experimentally derived molecular weight for the Thr-Ala dipeptide of 190.20 g/mol .[10]

-

Mandatory Visualization: Peptide Bond Formation

The following diagram illustrates the condensation reaction between alanine and threonine to form an this compound dipeptide, highlighting the elimination of a water molecule.

References

- 1. Alanine [webbook.nist.gov]

- 2. Threonine [webbook.nist.gov]

- 3. chem.winthrop.edu [chem.winthrop.edu]

- 4. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L-Alanine | 56-41-7 [chemicalbook.com]

- 6. laboratorynotes.com [laboratorynotes.com]

- 8. CAS 72-19-5: L-Threonine | CymitQuimica [cymitquimica.com]

- 9. webqc.org [webqc.org]

- 10. Thr-Ala | C7H14N2O4 | CID 7010578 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ala-Thr Sequence: A Subtle Yet Significant Motif in Protein Architecture and Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein structure and function, even the simplest dipeptide sequences can carry profound significance. The Alanine-Threonine (Ala-Thr) sequence, composed of a small, nonpolar amino acid and a polar, hydroxyl-containing residue, represents a fascinating case of how subtle variations in the polypeptide chain can influence local conformation, stability, and biological activity. While not as extensively characterized as some canonical motifs, the this compound sequence is implicated in critical aspects of protein biology, from providing structural stability to serving as a key site for post-translational modifications that govern cellular signaling. This technical guide provides a comprehensive overview of the this compound motif, summarizing its structural and functional characteristics, detailing relevant experimental methodologies, and offering insights for its consideration in drug development.

Structural and Conformational Properties of the this compound Motif

Alanine, with its small methyl side chain, exhibits a high degree of conformational flexibility and is frequently found in both α-helices and β-sheets.[5][6] Threonine, with its bulkier β-branched side chain containing a hydroxyl group, has more restricted conformational freedom compared to Alanine.[7] The presence of the Cβ branch in threonine can influence its preference for certain secondary structures.

Table 1: General Conformational Preferences of Alanine and Threonine

| Amino Acid | Preferred Secondary Structure(s) | General Ramachandran Plot Regions | Notes |

| Alanine (Ala) | α-helix, β-sheet | Occupies both α-helical and β-sheet regions with high frequency. | High propensity for α-helix formation. |

| Threonine (Thr) | β-sheet | More restricted than Alanine, with a preference for the β-sheet region. | The hydroxyl group can form hydrogen bonds, influencing local structure. |

The juxtaposition of the flexible Alanine and the more constrained Threonine in an this compound sequence suggests a nuanced conformational landscape. The Ala residue can adopt a wider range of φ/ψ angles, potentially accommodating the structural preferences of the neighboring Thr. The hydroxyl group of the Threonine side chain can also form hydrogen bonds with the peptide backbone or other side chains, further influencing the local structure.

Functional Roles of the this compound Sequence

The functional significance of the this compound motif is multifaceted, ranging from contributing to protein stability to acting as a crucial site for post-translational modifications that regulate protein activity.

Contribution to Protein Stability

The substitution of Alanine with Threonine, or vice versa, can have measurable effects on protein stability. In a study on thioredoxin from a psychrophilic bacterium, a Thr-to-Ala mutation was shown to destabilize α-helices, leading to reduced packing density.[8][9][10] This suggests that the hydroxyl group of Threonine can participate in stabilizing interactions, such as hydrogen bonds, that are absent with the nonpolar Alanine. The thermodynamic consequences of such mutations can be subtle but are critical for protein function in different environments.

Post-Translational Modifications: A Hub for Regulation

Threonine residues are primary targets for several critical post-translational modifications (PTMs), most notably phosphorylation. The presence of an Ala residue adjacent to a Thr can influence the recognition of that Thr by protein kinases.

Phosphorylation:

Protein kinases recognize and phosphorylate specific consensus sequences. While a universal this compound phosphorylation motif does not exist, the Ala residue at the -1 position relative to the phosphorylatable Threonine (pT) is a feature of some kinase recognition sites. For example, some Ser/Thr kinases show a preference for certain amino acids surrounding the target residue, and the small, non-polar nature of Alanine can be a determining factor.[11][12]

The phosphorylation of a Thr within an this compound motif can induce significant conformational changes, creating binding sites for other proteins and triggering downstream signaling events. This "phospho-switch" is a fundamental mechanism in cellular signal transduction.

Table 2: Kinase Families and General Recognition Motifs

| Kinase Family | General Recognition Motif (pS/pT = phospho-Ser/Thr) | Role of Residues Adjacent to Phosphorylation Site |

| MAP Kinases (e.g., Erk1/2) | P-X-pS/pT-P (Proline-directed) | Proline at the +1 position is often critical. |

| AGC Kinases (e.g., PKA, Akt) | R-X-X-pS/pT-Φ (Φ = hydrophobic residue) | Basic residues (Arg) at -2 and -3 positions are important for substrate recognition. |

| CDK Family | pS/pT-P-X-K/R | Proline at the +1 position is a key determinant. |

While these are general motifs, the specific context, including the presence of an Ala at the -1 or other nearby positions, contributes to the efficiency and specificity of phosphorylation.

Role in Larger Structural and Functional Motifs

The this compound sequence is often found within larger, functionally significant repeat regions. For instance, Pro-Ala-Thr (PAT) repeats have been identified in viral proteins, where they play a role in determining the cellular localization of the protein and its interaction partners.[13] The iterative nature of these repeats can create extended structures that serve as scaffolds for protein-protein interactions.

Experimental Protocols for Studying the this compound Motif

A variety of experimental techniques can be employed to investigate the structural and functional properties of the this compound sequence.

Solid-Phase Peptide Synthesis (SPPS)

To study the intrinsic properties of the this compound motif or its role within a larger peptide, custom peptides can be synthesized using SPPS.

Protocol for Fmoc/tBu-based Solid-Phase Peptide Synthesis of an this compound Containing Peptide:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (e.g., Fmoc-Ala-OH) to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF.[7][14][15][16][17]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in DMF.

-

Subsequent Amino Acid Couplings: Sequentially couple the remaining amino acids (e.g., Fmoc-Thr(tBu)-OH, followed by Fmoc-Ala-OH) using the same coupling and deprotection steps. The hydroxyl group of Threonine is typically protected with a tert-butyl (tBu) group.

-

Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Protocol for 2D NMR Analysis of an this compound Dipeptide:

-

Sample Preparation: Dissolve the purified this compound dipeptide in a suitable solvent (e.g., H₂O/D₂O 9:1) to a concentration of 1-5 mM. Adjust the pH to the desired value.

-

Data Acquisition: Acquire a series of 2D NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

-

-

Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective atoms in the this compound dipeptide. The characteristic chemical shifts of Alanine and Threonine protons will aid in this process.[1][18]

-

Structural Analysis: Analyze the NOE cross-peaks to determine inter-proton distances. Use these distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures consistent with the NMR data.

Table 3: Typical ¹H NMR Chemical Shift Ranges for Alanine and Threonine Residues

| Proton | Alanine (Ala) | Threonine (Thr) |

| NH | 8.1 - 8.5 ppm | 8.0 - 8.4 ppm |

| Hα | 4.1 - 4.5 ppm | 4.2 - 4.6 ppm |

| Hβ | 1.3 - 1.7 ppm | 4.0 - 4.4 ppm |

| γ-CH₃ | N/A | 1.1 - 1.5 ppm |

Note: Chemical shifts are dependent on the local environment and can vary.

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the mass of synthesized peptides and for identifying post-translational modifications, such as phosphorylation.

Protocol for Analysis of an this compound Containing Phosphopeptide by MS:

-

Sample Preparation and Enrichment: If analyzing a complex mixture, enrich for phosphopeptides using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

-

Mass Analysis: Analyze the sample using a mass spectrometer, such as a MALDI-TOF or an ESI-Q-TOF instrument.

-

Tandem Mass Spectrometry (MS/MS): Select the ion corresponding to the phosphopeptide and subject it to fragmentation (e.g., by collision-induced dissociation - CID).

-

Data Analysis: Analyze the fragmentation pattern to confirm the peptide sequence and pinpoint the site of phosphorylation. The loss of a phosphate (B84403) group (neutral loss of 98 Da from the precursor ion or fragment ions containing the phosphosite) is a characteristic signature of phosphorylation.[2][19]

Visualizing Workflows and Pathways

Logical Workflow for Investigating an this compound Motif

The following diagram illustrates a typical workflow for the comprehensive investigation of an this compound motif in a protein of interest.

Hypothetical Signaling Pathway Involving this compound Phosphorylation

This diagram illustrates a hypothetical signaling pathway where the phosphorylation of a Threonine within an this compound motif acts as a molecular switch.

Implications for Drug Development

The this compound motif, particularly when it is a site of regulatory phosphorylation, can be an attractive target for drug development.

-

Kinase Inhibitors: If the phosphorylation of an this compound motif is implicated in a disease state, developing inhibitors against the specific upstream kinase can be a viable therapeutic strategy.

-

Targeting Protein-Protein Interactions: The phosphorylated Ala-pThr motif can create a binding interface for other proteins. Small molecules designed to mimic this phosphomotif or to block the binding pocket on the effector protein could be developed to modulate the signaling pathway.

-

Allosteric Modulation: Molecules that bind near the this compound motif could allosterically modulate the protein's conformation, either preventing or enhancing its phosphorylation or its interaction with other proteins.

Conclusion

The this compound sequence, while seemingly simple, embodies the complexity and subtlety of protein structure and function. Its conformational properties, influenced by the distinct characteristics of its constituent amino acids, and its role as a potential site for critical post-translational modifications, underscore its importance in protein biology. For researchers in drug development, a thorough understanding of such motifs, aided by the experimental and computational approaches outlined in this guide, can unveil new opportunities for therapeutic intervention. As our knowledge of the proteome continues to expand, the significance of these seemingly minor sequence features will undoubtedly become even more apparent.

References

- 1. chem.uzh.ch [chem.uzh.ch]

- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 4. proteopedia.org [proteopedia.org]

- 5. Dependence of α-helical and β-sheet amino acid propensities on the overall protein fold type - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thr-to-Ala Mutation Leads to a Larger Aromatic Pair and Reduced Packing Density in α1,α3-Helices during Thioredoxin Cold Adaptation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thr-to-Ala Mutation Leads to a Larger Aromatic Pair and Reduced Packing Density in α1,α3-Helices during Thioredoxin Cold Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An atlas of substrate specificities for the human serine/threonine kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Tripeptide Approach to the Solid‐Phase Synthesis of Peptide Thioacids and N‐Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. luxembourg-bio.com [luxembourg-bio.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. peptide.com [peptide.com]

- 18. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 19. researchgate.net [researchgate.net]

Conformational Landscape of the Ala-Thr Dipeptide: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational preferences of the Alanine-Threonine (Ala-Thr) dipeptide, a fundamental building block of many therapeutic proteins and peptides. Understanding the three-dimensional structure and dynamic behavior of dipeptides is paramount in rational drug design, as local conformational biases can significantly influence the overall structure, stability, and function of larger biomolecules. This document summarizes key quantitative data, details the primary experimental and computational methodologies used in conformational analysis, and provides visual representations of critical concepts and workflows to aid researchers, scientists, and drug development professionals in this field.

Introduction to Dipeptide Conformational Analysis

The biological function of proteins and peptides is intrinsically linked to their three-dimensional structure. This structure is dictated by the sequence of amino acids and the rotational freedom around the single bonds of the polypeptide backbone. The conformation of a dipeptide, the simplest unit containing a peptide bond, is primarily described by two dihedral angles: phi (φ) and psi (ψ).[1][2] The φ angle represents the rotation around the N-Cα bond, while the ψ angle describes the rotation around the Cα-C bond.[1][2] The planarity of the peptide bond (due to partial double-bond character) restricts rotation around the C-N bond (ω angle), which is typically found in the trans conformation (~180°).[1]

The graphical representation of the energetically allowed combinations of φ and ψ angles is known as a Ramachandran plot.[1][3] Steric hindrance between atoms in the backbone and side chains limits the possible conformations, resulting in specific "allowed" regions within the plot that correspond to common secondary structures like α-helices and β-sheets.[3][4][5] The this compound dipeptide, with its small, non-polar alanine (B10760859) residue and polar, hydroxyl-containing threonine residue, presents an interesting case study in how differing side-chain properties can influence backbone conformation.

Stable Conformations of the this compound Dipeptide

While extensive datasets specifically detailing all stable conformations of the this compound dipeptide are proprietary or spread across numerous computational studies, the general principles can be understood by examining the well-studied alanine dipeptide as a model system and considering the influence of the threonine side chain. The primary low-energy conformations are found in the α-helical and β-sheet regions of the Ramachandran plot.

The threonine side chain, with its β-carbon, introduces more steric hindrance than the simple methyl group of alanine, which can further restrict the allowed φ and ψ angles. The hydroxyl group of threonine can also participate in intramolecular hydrogen bonding, potentially stabilizing certain conformations.

Below is a summary of the major conformational regions and their corresponding approximate dihedral angles, primarily based on the alanine dipeptide model.

| Conformation | Approximate φ Angle | Approximate ψ Angle |

| Right-handed α-helix (αR) | -57° | -47° |

| β-sheet | -130° | +140° |

| Left-handed α-helix (αL) | +57° | +47° |

Experimental Protocols for Conformational Analysis

The determination of dipeptide conformations relies on a combination of experimental and computational techniques. The two primary experimental methods are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[6][7][8] For dipeptides, NMR can provide information on dihedral angles through the measurement of scalar (J) couplings.

Detailed Methodology for Dipeptide Conformational Analysis using NMR:

-

Sample Preparation:

-

Dissolve the synthesized and purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

-

Add a small amount of a reference standard, such as DSS or TSP, for chemical shift calibration.

-

Adjust the pH of the sample to the desired value, as conformational preferences can be pH-dependent.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.

-

Perform two-dimensional (2D) NMR experiments to resolve overlapping signals and establish proton connectivity. Key experiments include:

-

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which is crucial for assigning protons within each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, aiding in the unambiguous assignment of all protons belonging to a particular residue.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons, which can help define the overall three-dimensional structure.

-

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton chemical shifts based on the COSY and TOCSY spectra.

-

Measure the three-bond J-coupling constant between the amide proton and the α-proton (³J(HN,Hα)).

-

Use the Karplus equation to relate the measured ³J(HN,Hα) value to the dihedral angle φ. The Karplus equation is an empirical relationship of the form: ³J(HN,Hα) = Acos²(θ - 60°) - Bcos(θ - 60°) + C where θ is the dihedral angle, and A, B, and C are empirically derived parameters.

-

X-ray Crystallography

X-ray crystallography provides a static, high-resolution picture of the molecular structure in the solid state.[9][10][11]

Detailed Methodology for Dipeptide Crystallography:

-

Crystallization:

-

Prepare a highly purified and concentrated solution of the this compound dipeptide.

-

Screen a wide range of crystallization conditions, varying parameters such as pH, temperature, precipitating agent (e.g., salts, polymers), and dipeptide concentration. The hanging drop or sitting drop vapor diffusion method is commonly used.

-

Monitor the crystallization trials regularly for the formation of single, well-ordered crystals.

-

-

Data Collection:

-

Carefully mount a suitable crystal on a goniometer head.

-

Cryo-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source.

-

Rotate the crystal and collect the diffraction pattern on a detector.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell dimensions, space group, and intensities of the diffraction spots.

-

Solve the "phase problem" to obtain an initial electron density map. For small molecules like dipeptides, direct methods are often successful.

-

Build an atomic model of the this compound dipeptide into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental data until the calculated and observed diffraction patterns show good agreement.

-

Validate the final structure using various quality metrics.

-

Computational Chemistry in Conformational Analysis

Computational methods are indispensable for exploring the potential energy surface of a dipeptide and identifying stable conformations.[12][13][14]

Typical Workflow for Computational Conformational Analysis:

-

Initial Structure Generation: Create an initial 3D structure of the this compound dipeptide.

-

Conformational Search: Systematically rotate the φ and ψ dihedral angles and perform energy minimization at each step to generate a Ramachandran plot.

-

High-Level Energy Calculations: For the low-energy conformations identified, perform more accurate quantum mechanical calculations (e.g., using Density Functional Theory or Møller-Plesset perturbation theory) to obtain their relative energies.

-

Solvent Effects: Incorporate the effects of a solvent (e.g., water) using implicit or explicit solvent models, as solvation can significantly influence conformational preferences.

Visualizing Key Concepts and Workflows

Diagrams

Caption: Chemical structure of the this compound dipeptide.

Caption: Workflow for conformational analysis of dipeptides.

Caption: Relationship between this compound and major conformations.

Conclusion

The conformational analysis of the this compound dipeptide, and dipeptides in general, provides fundamental insights into the structural preferences of polypeptide chains. A synergistic approach, combining the strengths of experimental techniques like NMR and X-ray crystallography with the exploratory power of computational chemistry, is essential for a comprehensive understanding. The data and methodologies presented in this guide serve as a valuable resource for researchers in drug development, aiding in the design of novel peptide and protein-based therapeutics with optimized structure and function.

References

- 1. Ramachandran plot - Wikipedia [en.wikipedia.org]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. exercises:2015_ethz_mmm:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]

- 14. exercises:2016_ethz_mmm:alanine_dipeptide [CP2K Open Source Molecular Dynamics ] [cp2k.org]

Solubility of Ala-Thr Dipeptide: A Technical Guide for Researchers

An In-depth Analysis of Physicochemical Properties and Experimental Methodologies for Alanine-Threonine Dipeptide Solubility Determination

The solubility of peptides is a critical parameter in drug development, biochemical research, and pharmaceutical formulation. Understanding the solubility of a specific dipeptide like L-Alanyl-L-Threonine (Ala-Thr) in various solvents is essential for its handling, purification, and application. This technical guide provides a comprehensive overview of the known physicochemical properties of the this compound dipeptide, detailed experimental protocols for solubility determination, and a qualitative analysis of its expected solubility behavior in different solvent systems.

Physicochemical Properties of this compound Dipeptide

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility. The dipeptide is composed of L-Alanine, a small, nonpolar amino acid, and L-Threonine, a polar, uncharged amino acid containing a hydroxyl group. This combination imparts a degree of polarity to the molecule. Key computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C7H14N2O4 | PubChem |

| Molecular Weight | 190.20 g/mol | PubChem |

| XLogP3 | -3.9 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Table 1: Physicochemical properties of L-Alanyl-L-Threonine.

The negative XLogP3 value indicates a hydrophilic nature, suggesting a preference for polar solvents. The presence of multiple hydrogen bond donors and acceptors further supports its potential for favorable interactions with protic solvents like water.

Quantitative Solubility Data